molecular formula C8H16N2S B1332770 Thiourea, N,N-diethyl-N'-2-propenyl- CAS No. 21645-26-1

Thiourea, N,N-diethyl-N'-2-propenyl-

Cat. No. B1332770
CAS RN: 21645-26-1
M. Wt: 172.29 g/mol
InChI Key: QADMBPYDNAHONY-UHFFFAOYSA-N
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Description

Thiourea derivatives are a class of compounds that have garnered interest due to their diverse chemical properties and potential applications. The papers provided discuss various thiourea derivatives, each with unique structural characteristics and synthesis methods. These compounds are typically characterized using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and X-ray diffraction methods, which help in understanding their molecular structure and physical properties .

Synthesis Analysis

The synthesis of thiourea derivatives involves the use of different precursors and catalysts. For instance, N-(3,4-dichlorophenyl)-N'-(2-methylbenzoyl)thiourea and its isomers were successfully synthesized and characterized by IR and NMR spectroscopy . Another compound, N-(Ethoxycarbonyl acyl)-N'-(2,4-dinitrophenyl amino) thiourea, was synthesized using 2,4-dinitrophenylhydrazine, potassium thiocyanate, and ethyl chloroformate in the presence of Macrogol-400 catalyst . These methods demonstrate the versatility in the synthesis of thiourea derivatives, allowing for the creation of a variety of compounds with different substituents and properties.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is crucial for understanding their chemical behavior. Single crystal X-ray diffraction studies have been used to determine the structure of these compounds. For example, one of the synthesized compounds crystallized in the monoclinic system with a trans-cis configuration . Another study revealed the presence of an intramolecular N–H···O=C hydrogen bond forming a pseudo-ring that stabilizes the conformation of the compound . These structural insights are essential for predicting the reactivity and potential applications of thiourea derivatives.

Chemical Reactions Analysis

The reactivity of thiourea derivatives can be inferred from their molecular structure and the presence of functional groups. The IR spectra of the synthesized compounds show significant stretching vibrations that are characteristic of the functional groups present in thioureas, such as N-H, C=O, C-N, and C=S bonds . These functional groups are reactive sites that can participate in various chemical reactions, contributing to the versatility of thiourea derivatives in chemical synthesis and applications.

Physical and Chemical Properties Analysis

Thiourea derivatives exhibit a range of physical and chemical properties that can be studied through spectroscopic and thermal analysis. The specific heat capacity and thermodynamic properties of a synthesized N-(Ethoxycarbonyl acyl)-N'-(2,4-dinitrophenyl amino) thiourea were determined, indicating good stability which is beneficial for transportation and storage . The crystal structure and intermolecular interactions, such as hydrogen bonding networks, also play a significant role in the physical properties of these compounds . Understanding these properties is essential for the practical application of thiourea derivatives in various fields.

Scientific Research Applications

  • Taste Perception and Food Preference

    • Thiourea compounds like 6-n-Propylthiouracil (PROP) are known for their characteristic bitter taste and have implications for taste perception, food preference, and dietary habits. These findings are crucial in understanding the genetic markers for taste and their relation to eating behavior and nutrition (Tepper, 1998).
  • Corrosion Inhibition

    • Thiourea derivatives play a significant role in inhibiting the corrosion of steel. The efficacy of these inhibitors depends on their molecular weight and concentration, showcasing their importance in industrial applications like maintaining the integrity of metal structures (Singh, 1993).
  • Enhancing Drug Absorption

    • Studies have shown that thiourea can significantly enhance the absorption of certain drugs like quinine from the intestine. This indicates the potential of thiourea derivatives in improving the efficacy of pharmaceutical compounds (Ragozzino & Malone, 1964).
  • Biological Activities of Metal Complexes

    • N-Acyl-thioureas, particularly when coordinated with platinum group metals, show a wide range of biological applications. They are being explored for treating diseases like microbial infections, carcinomas, and tuberculosis due to their enhanced medicinal properties through metal coordination (Lapasam & Kollipara, 2020).
  • Antifungal and Antimicrobial Properties

    • Thiourea derivatives have demonstrated significant antifungal and antimicrobial activities, making them potential candidates for treating infections and diseases caused by fungi and bacteria. Their complexation with metals like Ni(II), Co(III), and Pt(II) further enhances these properties (del Campo et al., 2004).

Safety And Hazards

Exposure to thiourea causes adverse health effects and poisoning. It is absorbed into the body by inhalation of its aerosol and by ingestion. Repeated or prolonged contact of thiourea is known to cause skin sensitization and diverse health effects on the thyroid .

properties

IUPAC Name

1,1-diethyl-3-prop-2-enylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S/c1-4-7-9-8(11)10(5-2)6-3/h4H,1,5-7H2,2-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADMBPYDNAHONY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066722
Record name Thiourea, N,N-diethyl-N'-2-propenyl-
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Molecular Weight

172.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiourea, N,N-diethyl-N'-2-propenyl-

CAS RN

21645-26-1
Record name N,N-Diethyl-N′-2-propen-1-ylthiourea
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Record name Thiourea, N,N-diethyl-N'-2-propen-1-yl-
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Record name Thiourea, N,N-diethyl-N'-2-propen-1-yl-
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Record name Thiourea, N,N-diethyl-N'-2-propenyl-
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Record name 21645-26-1
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